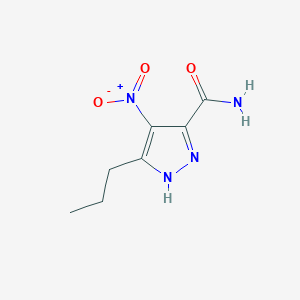

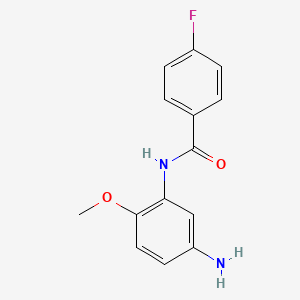

![molecular formula C14H11NO5 B1355901 4-[(3-Nitrophenoxy)methyl]benzoic acid CAS No. 87740-04-3](/img/structure/B1355901.png)

4-[(3-Nitrophenoxy)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

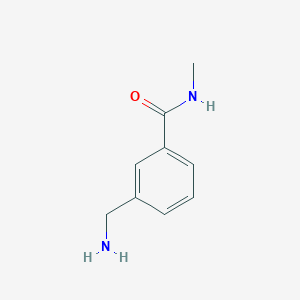

“4-[(3-Nitrophenoxy)methyl]benzoic acid” is a nitrated carboxylic acid . It is an important intermediate in the synthesis of various pharmaceuticals . The molecular formula of this compound is C14H11NO5 .

Molecular Structure Analysis

The molecular structure of “4-[(3-Nitrophenoxy)methyl]benzoic acid” consists of a benzoic acid core with a nitrophenoxy group attached to the 4th carbon atom . The average molecular mass is approximately 273.241 Da .Chemical Reactions Analysis

While specific chemical reactions involving “4-[(3-Nitrophenoxy)methyl]benzoic acid” are not detailed in the sources I found, carboxylic acids like this one generally react with bases, both organic and inorganic .Aplicaciones Científicas De Investigación

Synthesis in Drug Preparation

- 4-Methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol have been utilized to develop synthesis methods for related benzoic acid compounds. These compounds are integral in the resynthesis of cardiotonic drugs such as Sulmazole and Isomazole (Lomov, 2019).

Cell Migration Inhibition

- 4-Methyl-3-nitro-benzoic acid shows potential as a migration inhibitor for various malignant tumor cells, suggesting its application in cancer treatment. It was found to inhibit cell migration in lung cancer, liver cancer, melanoma, and gastric cancer cells without affecting the body weight of mice (Li et al., 2010).

Material Synthesis and Properties

- Benzoic acid derivatives have been used as dopants in the synthesis of polyaniline, impacting the material's properties like conductivity and stability (Amarnath & Palaniappan, 2005).

Anti-Metastasis Properties

- 4-Methyl-3-nitro-benzoic acid (MNBA) demonstrates significant inhibitory effects on breast cancer cell migration and metastasis, suggesting its potential in anti-metastasis therapies (Guo et al., 2011).

NO-Donor Prodrugs

- Benzoic acid derivatives are used in the synthesis of water-soluble acetylsalicylic acid (ASA) prodrugs, capable of releasing nitric oxide (NO), offering potential for clinical applications due to their anti-inflammatory and anti-aggregation properties (Rolando et al., 2013).

Polymer Synthesis

- Benzoic acid derivatives have been synthesized for use in the preparation of polyimide films with specific characteristics like high transmissivity and hydrophobic performance (Yong-fen, 2012).

Liquid Crystal Intermediate

- Such compounds have been synthesized as intermediates in the production of liquid crystals, demonstrating their importance in materials science (Qing, 2000).

Luminescent Properties in Coordination Compounds

- Benzoic acid derivatives are employed as ligands in lanthanide coordination compounds, influencing the luminescent properties of these compounds (Sivakumar et al., 2010).

Metabolism and Detoxification Studies

- Studies on the metabolism of nitroderivative acetylsalicylic acid in the liver provide insights into drug detoxification and the formation of metabolites (Carini et al., 2002).

Monomers for Polybenzimidazoles

- Nitrophenylacetamide derivatives have been utilized for synthesizing monomers in polybenzimidazoles, contributing to polymer chemistry (Begunov & Valyaeva, 2015).

Photolytic Precursors and Oxidation Capacity

- Nitrophenols, related to benzoic acid derivatives, have been identified as precursors in photolytic processes affecting atmospheric chemistry (Chen et al., 2011).

Propiedades

IUPAC Name |

4-[(3-nitrophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-4-10(5-7-11)9-20-13-3-1-2-12(8-13)15(18)19/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHJFTAAAXUKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588475 |

Source

|

| Record name | 4-[(3-Nitrophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Nitrophenoxy)methyl]benzoic acid | |

CAS RN |

87740-04-3 |

Source

|

| Record name | 4-[(3-Nitrophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

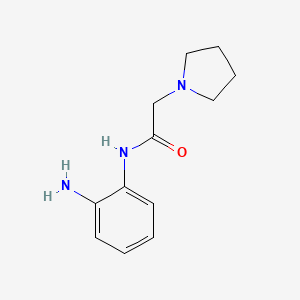

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)